molecular formula C22H16ClFN2O3S B2619442 (Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324071-89-8

(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2619442
CAS No.: 324071-89-8
M. Wt: 442.89
InChI Key: KVTBKWUVNSDZGS-BOPFTXTBSA-N
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Description

This compound is a complex organic molecule that is a derivative of thiazolo[3,2-a]pyrimidine. Thiazolo[3,2-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiazole ring. These compounds are known for their diverse biological activities .


Molecular Structure Analysis

The molecule contains several functional groups, including a carboxylate ester group, a fluorobenzylidene group, and a phenyl group attached to a thiazolopyrimidine core. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For instance, the ester group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, the presence of aromatic rings, and the types of functional groups it contains would all play a role .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s generally advisable to avoid inhalation, ingestion, and skin or eye contact .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry given the known biological activities of related thiazolopyrimidine compounds .

Properties

IUPAC Name

methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3S/c1-12-18(21(28)29-2)19(13-7-4-3-5-8-13)26-20(27)17(30-22(26)25-12)11-14-15(23)9-6-10-16(14)24/h3-11,19H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTBKWUVNSDZGS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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